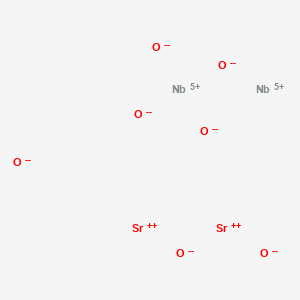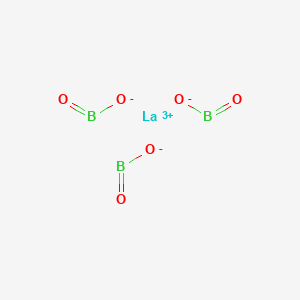
Trimethylsilylmethacrylat
Übersicht
Beschreibung
Trimethylsilyl methacrylate is an organosilicon compound with the chemical formula H2C=C(CH3)CO2Si(CH3)3. It is a methacrylate ester where the methacrylic acid is esterified with trimethylsilyl alcohol. This compound is known for its utility in polymer chemistry, particularly in the synthesis of polymers with unique properties due to the presence of the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl methacrylate is widely used in scientific research due to its versatility. Some of its applications include:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Surface Modification: Employed in the modification of surfaces to impart hydrophobicity or other desired properties.
Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings.
Material Science: Used in the synthesis of materials with specific mechanical and thermal properties.
Wirkmechanismus
Target of Action
Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .
Mode of Action
TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .
Biochemical Pathways
The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .
Pharmacokinetics
It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .
Result of Action
The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .
Action Environment
The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .
Biochemische Analyse
Biochemical Properties
(Trimethylsilyl)methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can be used in the synthesis of hydrogels, which are known to interact with human osteoblasts, promoting their growth and differentiation . The compound’s interaction with these cells is facilitated by its methacrylate group, which can form covalent bonds with other biomolecules, enhancing the stability and functionality of the resulting polymers.
Cellular Effects
The effects of (Trimethylsilyl)methacrylate on various cell types and cellular processes are profound. In human osteoblasts, for example, it has been shown to enhance cell attachment, growth, and proliferation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by providing a stable matrix for cell growth. The methacrylate group in (Trimethylsilyl)methacrylate allows for the formation of hydrogels that mimic the extracellular matrix, thereby supporting cellular functions and promoting tissue regeneration.
Molecular Mechanism
At the molecular level, (Trimethylsilyl)methacrylate exerts its effects through several mechanisms. The trimethylsilyl group provides steric hindrance, which can protect reactive sites on the methacrylate group during polymerization . This protection allows for controlled polymerization and the formation of stable polymers. Additionally, the methacrylate group can form covalent bonds with other biomolecules, facilitating the creation of complex polymer networks. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The stability and degradation of (Trimethylsilyl)methacrylate over time are critical factors in its application. In laboratory settings, this compound has been shown to maintain its stability under inert conditions but can degrade when exposed to moisture . Long-term studies have indicated that (Trimethylsilyl)methacrylate can have sustained effects on cellular function, particularly in the context of hydrogel formation and tissue engineering applications
Dosage Effects in Animal Models
The effects of (Trimethylsilyl)methacrylate vary with different dosages in animal models. At lower doses, it has been observed to promote tissue regeneration and cellular growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential irritation and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(Trimethylsilyl)methacrylate is involved in several metabolic pathways, particularly those related to polymer synthesis and degradation. The compound interacts with enzymes such as esterases, which can hydrolyze the methacrylate group, leading to the formation of methacrylic acid and trimethylsilanol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, (Trimethylsilyl)methacrylate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s trimethylsilyl group can facilitate its uptake and localization within cellular compartments. Additionally, the methacrylate group can interact with cellular membranes, influencing the compound’s distribution and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of (Trimethylsilyl)methacrylate is influenced by its chemical structure. The trimethylsilyl group can act as a targeting signal, directing the compound to specific cellular compartments such as the cytoplasm and nucleus . Post-translational modifications of the methacrylate group can further refine its localization, ensuring that it reaches the desired subcellular sites for optimal activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl methacrylate can be synthesized by reacting methacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and involves the formation of trimethylsilyl methacrylate and hydrochloric acid as a byproduct. The reaction can be represented as follows:
H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl
Industrial Production Methods
In industrial settings, the production of Trimethylsilyl methacrylate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(trimethylsilyl)methacrylate, which is used in various applications due to its unique properties.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and trimethylsilanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Transesterification: Catalysts such as titanium tetraisopropoxide are used to facilitate the reaction.
Major Products Formed
Polymerization: Poly(trimethylsilyl)methacrylate.
Hydrolysis: Methacrylic acid and trimethylsilanol.
Transesterification: Various methacrylate esters depending on the alcohol used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Trimethoxysilyl)propyl methacrylate
- (Trimethylsilyloxy)ethyl methacrylate
- (Tris(trimethylsiloxy)silyl)propyl methacrylate
Uniqueness
Trimethylsilyl methacrylate is unique due to its specific combination of the methacrylate ester and the trimethylsilyl group. This combination allows for the synthesis of polymers with distinct properties that are not easily achievable with other methacrylate esters. The presence of the trimethylsilyl group also facilitates various chemical modifications and reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
trimethylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25499-03-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074002 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13688-56-7 | |
| Record name | Trimethylsilyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
